The hydroperoxy radical, also known as hydrogen superoxide, has the chemical formula HO₂ or HOO·. It is a significant reactive oxygen species that plays a crucial role in both atmospheric chemistry and biological systems. Structurally, the hydroperoxy radical features a bent configuration, which is pivotal for its reactivity and interactions with other chemical species. It exists in equilibrium with the superoxide anion (O₂⁻) in aqueous solutions, where approximately 0.3% of superoxide is protonated to form hydroperoxy radicals at physiological pH levels .
In biological systems, hydroperoxy radicals are implicated in oxidative stress, which can lead to cellular damage and various diseases. They act as both oxidants and initiators of lipid peroxidation, affecting cellular structures and functions. The reactivity of hydroperoxy radicals with biological molecules like α-tocopherol (vitamin E) demonstrates their potential role in modulating antioxidant defenses .
Hydroperoxy radicals have various applications across different fields:
Research on the interactions of hydroperoxy radicals emphasizes their reactivity with various organic compounds. For example, studies show that they react significantly with primary alcohols, affecting ignition delay times in combustion processes . Additionally, the interaction with antioxidants like α-tocopherol highlights their dual nature as both harmful and potentially protective agents in biological systems .
Several compounds share similarities with hydroperoxy radicals, including:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Superoxide Radical | O₂⁻ | A precursor to hydroperoxy radical; primarily acts as a reducing agent. |
Peroxyl Radical | ROO· | Derived from organic peroxides; involved in lipid oxidation. |
Hydroxyl Radical | OH· | Highly reactive; participates in various oxidation reactions. |
The uniqueness of the hydroperoxy radical lies in its ability to act as both an oxidant and a participant in complex biochemical pathways, distinguishing it from other similar reactive oxygen species .
The hydroperoxy radical, also known as hydrogen superoxide, possesses the molecular formula HO₂ and a molecular weight of 33.0067 grams per mole [2]. This radical species is characterized by its bent molecular geometry with a point group symmetry of Cs [3]. The molecular structure consists of two oxygen atoms connected by a single bond, with one hydrogen atom attached to the terminal oxygen atom, resulting in the systematic name hydroperoxyl [3].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Formula | HO₂ | - | PubChem |
Molecular Weight | 33.0067 | g/mol | NIST |
CAS Registry Number | 3170-83-0 | - | NIST |
Point Group | Cs | - | NIST CCCBDB |
O-H Bond Length | 0.971 | Å | NIST CCCBDB |
O-O Bond Length | 1.331 | Å | NIST CCCBDB |
H-O-O Bond Angle | 104.29 | degrees | NIST CCCBDB |
Electronic State | ²A″ | - | NIST CCCBDB |
The equilibrium geometry of the hydroperoxy radical has been extensively studied through high-resolution spectroscopic techniques [3] [4]. The oxygen-hydrogen bond length measures 0.971 Å, while the oxygen-oxygen bond distance is 1.331 Å [3]. The hydrogen-oxygen-oxygen bond angle is determined to be 104.29 degrees, indicating a significant deviation from linearity [3]. These geometric parameters are consistent with experimental measurements obtained through difference frequency laser and diode laser spectroscopy [4].
The hydroperoxy radical exists in its ground electronic state ²A″, which reflects its unpaired electron configuration [3]. This electronic structure contributes to its radical nature and high reactivity. The bent molecular geometry results from the presence of lone pairs on the oxygen atoms and the repulsion between bonding and non-bonding electron pairs [1].
The spectroscopic properties of the hydroperoxy radical have been characterized across multiple regions of the electromagnetic spectrum, providing crucial information for atmospheric detection and laboratory studies [9] [10] [12]. The vibrational spectrum exhibits three fundamental modes corresponding to the molecular motions within the bent triatomic structure.
Mode | Frequency (cm⁻¹) | Symmetry | Assignment |
---|---|---|---|
ν₁ (O-H stretch) | 3436 | A′ | O-H stretching vibration |
ν₂ (H-O-O bend) | 1392 | A′ | H-O-O bending vibration |
ν₃ (O-O stretch) | 1098 | A′ | O-O stretching vibration |
The fundamental vibrational frequencies have been observed at 1095, 1390, and 3410 wavenumbers [9]. These frequencies are consistent with the molecular geometry, where the oxygen-hydrogen bond distance of 0.96 Å, oxygen-oxygen bond distance of 1.3 Å, and hydrogen-oxygen-oxygen angle of approximately 108 degrees influence the vibrational characteristics [4] [9]. The absorption spectrum of the hydroperoxy radical in the ultraviolet region exhibits a maximum at 2100 Å [9].
Technique | Wavelength/Frequency | Cross-section/Energy | Application |
---|---|---|---|
UV Absorption | 210 nm | 4.81×10⁻¹⁸ cm²/molecule | Atmospheric detection |
Infrared (fundamental) | 1095-3410 cm⁻¹ | Various intensities | Vibrational spectroscopy |
Near-infrared (overtone) | 1506.43 nm | σ = variable | CRDS detection |
Electronic transition A-X | 1130-2120 nm | 7029.684 cm⁻¹ | Electronic spectroscopy |
Electronic transition B-X | 200-280 nm | 48800 cm⁻¹ | Electronic spectroscopy |
Recent advances in cavity ring-down spectroscopy have enabled direct detection of the hydroperoxy radical through excitation of the first oxygen-hydrogen overtone at 1506.43 nanometers [39]. The ultraviolet absorption cross-section at 210 nanometers has been determined to be 4.81×10⁻¹⁸ square centimeters per molecule [13]. Electronic transitions include the A-X transition occurring between 1130-2120 nanometers with an energy of 7029.684 wavenumbers, and the B-X transition in the 200-280 nanometer range with an energy of 48800 wavenumbers [10].
The enthalpy of formation of the hydroperoxy radical has been determined through both experimental measurements and high-level quantum chemical calculations [16] [19] [20]. The most recent and accurate determination provides an enthalpy of formation of 12.30 ± 0.25 kilojoules per mole at 298.15 K [3] [16]. At 0 K, the enthalpy of formation is 15.23 ± 0.25 kilojoules per mole [3] [16].
Property | Value | Uncertainty | Units |
---|---|---|---|
Enthalpy of Formation (298.15 K) | 12.30 | ±0.25 | kJ/mol |
Enthalpy of Formation (0 K) | 15.23 | ±0.25 | kJ/mol |
Standard Entropy (298.15 K) | 229.10 | - | J/(mol·K) |
Heat Capacity (298.15 K) | 34.90 | - | J/(mol·K) |
Integrated Heat Capacity (0-298.15 K) | 10.00 | - | kJ/mol |
These values represent a significant improvement in precision compared to earlier determinations and are based on Active Thermochemical Tables calculations that incorporate both experimental data and theoretical computations [19] [20]. The uncertainty in the gas phase enthalpy of formation is approximately 0.4 kilojoules per mole, reflecting the challenges in measuring this highly reactive radical species [20].
The standard entropy of the hydroperoxy radical at 298.15 K and 1 bar pressure has been established as 229.10 joules per mole per Kelvin [16]. This value is derived from statistical thermodynamic calculations based on the molecular structure, vibrational frequencies, and rotational constants of the radical [16]. The entropy value reflects the degrees of freedom available to the molecule, including translational, rotational, and vibrational contributions.
The standard entropy is significantly higher than that of many diatomic molecules due to the additional vibrational modes present in the triatomic hydroperoxy radical [33]. This entropy value is essential for calculating equilibrium constants and reaction thermodynamics involving the hydroperoxy radical in atmospheric and combustion chemistry applications.
The heat capacity of the hydroperoxy radical exhibits temperature dependence that can be accurately described using the Shomate equation [16]. At 298.15 K, the heat capacity is 34.90 joules per mole per Kelvin [3] [16]. The temperature dependence follows the relationship:
Cp° = A + B×t + C×t² + D×t³ + E/t²
where t = T(K)/1000, and the Shomate parameters are provided for two temperature ranges [16].
Parameter | Value (298-2000K) | Value (2000-6000K) |
---|---|---|
A | 26.00960 | 45.87510 |
B | 34.85810 | 8.814350 |
C | -16.30060 | -1.636031 |
D | 3.110441 | 0.098053 |
E | -0.018611 | -10.17380 |
F | -7.140991 | -26.90210 |
G | 250.7660 | 266.5260 |
H | 2.092001 | 2.092001 |
The heat capacity increases with temperature, reaching approximately 55.4 joules per mole per Kelvin at 2000 K [16]. This temperature dependence is crucial for modeling high-temperature processes involving the hydroperoxy radical, such as combustion reactions and atmospheric chemistry at elevated temperatures.
The hydroperoxy radical exhibits weak acid behavior with a pKa value of 4.88 [1] [23] [24]. This acid dissociation constant governs the equilibrium between the protonated form (hydroperoxy radical) and the deprotonated form (superoxide anion) according to the reaction:
HO₂ ⇌ O₂⁻ + H⁺
The superoxide anion and its protonated form, the hydroperoxy radical, exist in equilibrium in aqueous solution through the relationship [1] [24]:
O₂⁻ + H₂O ⇌ HO₂ + OH⁻
Property | Value | Notes |
---|---|---|
pKₐ (HO₂ ⇌ O₂⁻ + H⁺) | 4.88 | Weak acid behavior |
Protonated form at pH 7.4 | ~0.3% | Hydroperoxyl radical (HO₂) |
Deprotonated form at pH 7.4 | ~99.7% | Superoxide anion (O₂⁻) |
Equilibrium reaction | O₂⁻ + H₂O ⇌ HO₂ + OH⁻ | pH-dependent equilibrium |
The relatively low pKa value indicates that the hydroperoxy radical readily donates its proton to form the superoxide anion under physiological conditions [23] [30]. This acid-base equilibrium is fundamental to understanding the behavior of these reactive oxygen species in biological and environmental systems.
The distribution between the hydroperoxy radical and superoxide anion is strongly dependent on the solution pH [23] [24] [25]. At physiological pH (approximately 7.4), about 0.3% of any superoxide present exists in the protonated form as the hydroperoxy radical, while 99.7% remains as the superoxide anion [30].
pH | HO₂ (%) | O₂⁻ (%) |
---|---|---|
2.0 | 99.87 | 0.13 |
3.0 | 98.70 | 1.30 |
4.0 | 88.35 | 11.65 |
4.8 | 50.00 | 50.00 |
5.0 | 43.14 | 56.86 |
6.0 | 7.05 | 92.95 |
7.0 | 0.75 | 99.25 |
7.4 | 0.32 | 99.68 |
8.0 | 0.08 | 99.92 |
9.0 | 0.01 | 99.99 |
The pH controls the distribution between these two species, with the hydroperoxy radical predominating at acidic pH values and the superoxide anion predominating at neutral and basic pH values [23]. At the pKa value of 4.88, equal concentrations of both species are present. This pH-dependent speciation has significant implications for the reactivity and biological activity of these reactive oxygen species, as the hydroperoxy radical is generally more reactive and oxidizing than the superoxide anion [23] [27].